Miharamycin-A
Description
Structure
2D Structure
Properties
CAS No. |
12626-16-3 |
|---|---|
Molecular Formula |
C20H30N10O9 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2-[[2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoyl]amino]-2-[7-(2-aminopurin-9-yl)-3,3a,4-trihydroxy-2,3,4,5,7,7a-hexahydrofuro[2,3-c]pyran-5-yl]acetic acid |
InChI |
InChI=1S/C20H30N10O9/c21-7(2-1-3-30(37)18(22)23)15(33)27-10(17(34)35)11-12(32)20(36)9(31)5-38-13(20)16(39-11)29-6-26-8-4-25-19(24)28-14(8)29/h4,6-7,9-13,16,31-32,36-37H,1-3,5,21H2,(H3,22,23)(H,27,33)(H,34,35)(H2,24,25,28) |
InChI Key |
QSPCQKVMQODSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(C(OC(C2O1)N3C=NC4=CN=C(N=C43)N)C(C(=O)O)NC(=O)C(CCCN(C(=N)N)O)N)O)O)O |
Origin of Product |
United States |
Advanced Structural Elucidation of Miharamycin a
Comprehensive Molecular Architecture of Miharamycin-Anih.govacs.orgnih.gov
Miharamycin-A possesses a tripartite structure composed of a highly modified sugar core, a rare nucleobase, and a non-proteinogenic amino acid. nih.govacs.orgresearchgate.net This intricate assembly of components contributes to its unique properties.
The Unique Branched C9 Pyranosyl Amino Acid Corenih.govacs.orgacs.orgfigshare.comresearchgate.net
The central feature of this compound is its unique branched C9 pyranosyl amino acid core. acs.orgnih.govacs.orgfigshare.com This complex carbohydrate moiety is a nine-carbon sugar that forms a pyranose ring. researchgate.net A key characteristic of this core is the presence of a branch in its carbon skeleton, a feature that distinguishes it from more common monosaccharides. researchgate.netutexas.edu Further complexity is added by the presence of an amino acid integrated into this sugar structure, forming a bicyclic system. nih.govcsic.es The structure was revised from an initially proposed cis-fused dioxabicyclo[3.2.1]nonane scaffold to a trans-fused dioxabicyclo[4.3.0]nonane sugar scaffold. researchgate.netdigitellinc.comresearchgate.netnih.gov
Elucidation of the Rare 2-Aminopurine (B61359) Nucleobase Moietynih.govacs.orgacs.orgfigshare.comresearchgate.net
Attached to the anomeric carbon of the pyranosyl core is the rare nucleobase, 2-aminopurine. nih.govacs.orgutexas.edu This moiety is an isomer of the canonical DNA and RNA base adenine (B156593) (6-aminopurine). The presence of 2-aminopurine is a notable feature of the miharamycins and the related compound amipurimycin (B1210168), setting them apart from the majority of nucleoside antibiotics. utexas.edu The N-glycosidic bond connects the nucleobase to the sugar core, a linkage that was a key focus during its structural elucidation and synthesis. nih.govcsic.es
Characterization of the Non-Proteinogenic N5-Hydroxyarginine Appendagenih.govacs.orgnih.govutexas.edu
Completing the molecular architecture of this compound is the non-proteinogenic amino acid, N5-hydroxyarginine. nih.govacs.org This amino acid is attached to the amino group of the pyranosyl amino acid core via a peptide bond. nih.gov The hydroxyl group on the guanidino moiety of arginine is an unusual modification. The biosynthesis of this appendage involves an unusual hydroxylase. acs.org The L-configuration of the arginine moiety in the related Miharamycin B was determined early on. utexas.edu
Stereochemical Assignments and Methodologiesresearchgate.netcsic.es
The determination of the precise three-dimensional arrangement of atoms in this compound was a significant challenge that required the application of advanced analytical techniques.
Application of Advanced Spectroscopic and X-ray Crystallographic Techniques for Stereochemical Confirmationresearchgate.netcsic.es
A combination of advanced spectroscopic and crystallographic methods was essential for the unambiguous determination of this compound's stereochemistry. nih.govcsic.es High-resolution NMR spectroscopy, including techniques like 2D-INADEQUATE, provided crucial data on carbon-carbon connectivity and relative stereochemistry. nih.gov However, the definitive confirmation of the absolute configuration of several stereocenters was achieved through single-crystal X-ray diffraction analysis. acs.orgresearchgate.netnih.gov This powerful technique provided a detailed three-dimensional map of the molecule, resolving ambiguities that could not be fully addressed by spectroscopy alone. researchgate.netnih.gov The structural revision of the miharamycins was ultimately validated by X-ray diffraction analysis. researchgate.netresearchgate.netnih.gov
Compound Names Mentioned
| Compound Name |
| This compound |
| Miharamycin B |
| Amipurimycin |
| 2-Aminopurine |
| N5-Hydroxyarginine |
| Adenine |
Research Findings Summary
| Feature | Description | Key Methodologies | References |
| Core Structure | Unique branched C9 pyranosyl amino acid core with a trans-fused dioxabicyclo[4.3.0]nonane scaffold. | Total Synthesis, X-ray Diffraction Analysis, NMR Spectroscopy | nih.govacs.orgnih.govacs.orgfigshare.comresearchgate.netdigitellinc.comresearchgate.netnih.gov |
| Nucleobase | Rare 2-aminopurine moiety attached to the pyranosyl core. | N-glycosylation, NMR Spectroscopy | nih.govnih.govacs.orgutexas.educsic.es |
| Amino Acid Appendage | Non-proteinogenic N5-hydroxyarginine linked via a peptide bond. | Biosynthetic studies, NMR Spectroscopy | nih.govacs.orgnih.govutexas.edu |
| Stereochemistry | The relative configuration at C-6' is S. Absolute stereochemistry was confirmed through advanced techniques. | NMR Spectroscopy, X-ray Crystallography | nih.govcsic.esresearchgate.net |
Comparative Structural Analysis with Related Peptidyl Nucleoside Antibiotics
Miharamycin A belongs to the peptidyl nucleoside antibiotic (PNA) family, a class of natural products characterized by their composite structures, typically including a nucleobase, a sugar moiety, and one or more amino acids. nih.govscite.airesearchgate.net These compounds are of significant interest due to their diverse biological activities, including antifungal, antibacterial, and antiviral properties. nih.gov The structural complexity of PNAs, often featuring modified nucleobases, higher-carbon sugars, and non-proteinogenic amino acids, presents a considerable challenge for both structural elucidation and biosynthesis studies. nih.gov
Shared Structural Features with Amipurimycin
Miharamycin A and Amipurimycin, another potent peptidyl nucleoside antibiotic, share a conserved tripartite architecture, which underscores their close biosynthetic relationship. nih.govvulcanchem.com Both compounds, produced by species of Streptomyces, are constructed from three fundamental components: a rare nucleobase, a complex nine-carbon core saccharide, and a single, unique amino acid. nih.govresearchgate.net
The key shared features include:
A 2-Aminopurine Nucleobase : Both Miharamycin A and Amipurimycin incorporate the uncommon 2-aminopurine as their nucleobase component. nih.govvulcanchem.com
A Complex Nine-Carbon Core Saccharide : At the heart of both antibiotics is a highly complex nine-carbon sugar. nih.govvulcanchem.com Biosynthetic studies suggest that these core saccharides are not derived solely from carbohydrate precursors but are partially assembled through pathways typically associated with polyketide biosynthesis. nih.govresearchgate.netresearchgate.net
A Pendant Amino Acid : Each antibiotic is decorated with a single, non-proteinogenic amino acid, although the specific amino acid differs between them. nih.gov In Miharamycin A, this is N⁵-hydroxyarginine, while Amipurimycin features (1R,2S)-2-aminocyclopentane-1-carboxylic acid, also known as (–)-cispentacin. nih.gov
The following table provides a comparative overview of the structural components of Miharamycin A and Amipurimycin.
| Feature | Miharamycin A | Amipurimycin |
| Nucleobase | 2-Aminopurine | 2-Aminopurine |
| Core Saccharide | Nine-carbon, bicyclic perhydrofuropyran | Nine-carbon, C3-branched pyranosyl |
| Amino Acid Component | N⁵-hydroxyarginine | (–)-Cispentacin |
| Producing Organism | Streptomyces miharaensis | Streptomyces novoguineensis |
Data sourced from multiple references. nih.govvulcanchem.com
Distinctive Bicyclic Perhydrofuropyran Saccharide Cores of Miharamycins
The most significant structural feature that distinguishes the miharamycins, including Miharamycin A, from Amipurimycin is the nature of their core saccharide. nih.gov The miharamycins possess a unique and complex bicyclic perhydrofuropyran sugar core. nih.gov This intricate scaffold is a defining characteristic of this subclass of peptidyl nucleoside antibiotics.
Initial structural proposals suggested a cis-fused configuration for this bicyclic system. researchgate.net However, subsequent research, including total synthesis and X-ray diffraction analysis, led to a definitive structural revision. researchgate.netdigitellinc.com It is now established that the miharamycins contain an unusual trans-fused dioxabicyclo[4.3.0]nonane sugar scaffold. researchgate.net Another analysis described this as a trans-fused dioxabicyclo[3.2.1]nonane scaffold, highlighting the complexity and previous ambiguity of the structure. digitellinc.com The elucidation of the relative configuration at the C-6' position of Miharamycin A by NMR spectroscopy was a crucial step in understanding the precise stereochemistry of this core. nih.govcsic.es The construction of this bicyclic sugar moiety during total synthesis efforts has been a significant chemical challenge, ultimately confirming its unique structure. nih.gov
Biosynthetic Pathways and Enzymology of Miharamycin a
Discovery and Characterization of the Miharamycin Biosynthetic Gene Cluster (mhr)
The identification and functional analysis of the miharamycin biosynthetic gene cluster, designated as mhr, have been pivotal in understanding the molecular logic behind the assembly of Miharamycin-A.
The mhr gene cluster was discovered in Streptomyces miharaensis through a comparative genomics approach. researchgate.netnih.govnih.govacs.org Researchers sequenced the genomes of S. miharaensis, the producer of miharamycins, and Streptomyces novoguineensis, the producer of the structurally related antibiotic amipurimycin (B1210168). nih.gov By comparing these genomes, a unique, shared gene cluster of approximately 30 kbp was identified in both strains, which was absent in closely related non-producing strains. nih.govfrontiersin.orgnih.gov The conserved region in S. miharaensis (the mhr cluster) spans 29.2 kbp and contains 27 open reading frames (ORFs). nih.gov This comparative analysis provided the initial lead for identifying the genetic blueprint for miharamycin biosynthesis.
Table 1: Comparison of Miharamycin and Amipurimycin Biosynthetic Gene Clusters
| Feature | Miharamycin Gene Cluster (mhr) | Amipurimycin Gene Cluster (amc) |
|---|---|---|
| Producing Organism | Streptomyces miharaensis | Streptomyces novoguineensis |
| Size of Conserved Region | 29.2 kbp | 32.5 kbp |
| Number of ORFs | 27 | 30 |
To confirm the role of the identified mhr cluster in miharamycin biosynthesis, gene interruption experiments were conducted. researchgate.netnih.govacs.org These experiments provided direct genetic evidence linking the mhr cluster to the production of miharamycins. nih.gov Further validation for the broader family of related antibiotics came from the successful heterologous expression of the amipurimycin gene cluster (amc), which supported its role in amipurimycin biosynthesis. researchgate.netnih.govacs.org Inactivation of 19 genes within the mhr cluster and the subsequent identification of various intermediates provided definitive proof of the cluster's function and helped to outline the biosynthetic pathway. acs.orgnih.govfao.org
Elucidation of the this compound Core Saccharide Biosynthesis
The core saccharide of this compound is a complex, nine-carbon sugar, and its biosynthesis has been a subject of significant research interest due to its unusual structure. nih.govnih.govacs.org
Analysis of the mhr gene cluster revealed the presence of enzymes typically associated with polyketide biosynthesis rather than carbohydrate metabolism. researchgate.netnih.govnih.govacs.org This finding, supported by labeled precursor feeding studies, suggested a novel biosynthetic route where the core saccharide is at least partially assembled via a polyketide pathway. nih.govnih.govacs.org This polyketide-derived origin for a sugar moiety represents a departure from conventional carbohydrate biosynthesis.
Further investigation into the biosynthesis of the C9 pyranosyl amino acid core of miharamycins has unveiled the involvement of an atypical hybrid nonribosomal peptide synthetase–polyketide synthase (NRPS-PKS) system. acs.orgnih.govfao.org This complex enzymatic machinery is responsible for synthesizing the high-carbon sugar from a complex nucleoside derivative, which serves as a substrate for an unusual adenylation domain. acs.orgnih.govfao.org The characterization of this hybrid NRPS-PKS system has provided a deeper understanding of the intricate steps involved in the formation of the miharamycin core structure.
Table 2: Key Enzymatic Systems in this compound Biosynthesis
| Enzymatic System | Function |
|---|---|
| Polyketide Synthase (PKS) | Partial assembly of the core saccharide backbone. |
| Hybrid NRPS-PKS | Catalyzes the formation of the high-carbon sugar from a nucleoside derivative. |
| ATP-grasp ligases (Mhr20) | Attachment of the pendant amino acid. nih.govnih.govacs.org |
| Hydroxylase (Mhr24) | Involved in the biosynthesis of N5-hydroxyarginine. nih.govnih.govacs.org |
The elucidation of the this compound biosynthetic pathway has revealed an unprecedented route for the formation of a high-carbon sugar. nih.gov The involvement of a hybrid NRPS-PKS system to construct a sugar moiety from a nucleoside precursor represents a new paradigm in the biosynthesis of unusual sugars. nih.govacs.orgnih.govfao.org This discovery challenges the conventional understanding of sugar biosynthesis, which typically relies on carbohydrate precursors, and opens new avenues for the discovery and engineering of novel glycosylated natural products. utexas.edu
Insights from Labeled Precursor Feeding Studies
Feeding studies using isotopically labeled precursors have been instrumental in elucidating the origins of the complex carbon skeleton of the miharamycins. These experiments have revealed that the core saccharide is not derived solely from typical carbohydrate precursors but is instead partially assembled via a polyketide pathway. nih.govresearchgate.netnih.gov This finding suggests a new paradigm for the biological synthesis of unusual sugars. nih.gov When the producing organism, Streptomyces miharaensis, is supplied with labeled glucose, the resulting miharamycin shows a specific pattern of isotope incorporation into its nine-carbon sugar core. researchgate.net Analysis indicates that the core is constructed from distinct fragments, a finding consistent with assembly by polyketide synthases rather than through the modification of a pre-existing sugar. nih.govresearchgate.net This hybrid biosynthetic logic represents a significant departure from previously characterized pathways for other peptidyl nucleoside antibiotics. acs.orgnih.gov
| Precursor Fed | Key Finding | Implication |
| [U-¹³C₆]glucose | The nine-carbon sugar core is assembled from three distinct fragments. researchgate.net | Supports a partial polyketide origin for the core saccharide, rather than derivation from a single carbohydrate source. nih.govnih.gov |
Enzymatic Mechanisms Governing this compound Assembly
The assembly of this compound is governed by a series of specialized enzymes encoded within the miharamycin (mhr) biosynthetic gene cluster. acs.orgnih.govnih.gov These enzymes catalyze specific transformations, from the formation of the non-proteinogenic amino acid and the rare nucleobase to the modification of the sugar core and the final assembly of the molecule. nih.govacs.org
Role of ATP-grasp Ligases (e.g., Mhr20) in Amino Acid Attachment
The attachment of the N⁵-hydroxyarginine side chain to the core structure of miharamycin is catalyzed by an ATP-grasp ligase. acs.orgnih.gov The enzyme Mhr20, encoded within the mhr gene cluster, has been identified as this crucial ligase. nih.govresearchgate.net By analogy to other natural product biosynthetic pathways, ATP-grasp ligases are known to facilitate the ATP-dependent formation of amide bonds. acs.orgnih.govnih.gov In vitro analysis of Mhr20 has confirmed its function in activating the amino acid and ligating it to the nucleoside core, a key step in the maturation of the antibiotic. nih.govnih.govacs.org
Biosynthesis of N⁵-Hydroxyarginine via Specific Hydroxylases (e.g., Mhr24)
This compound is distinguished from its precursor, Miharamycin B, by the presence of an N⁵-hydroxyarginine residue. acs.orgresearchgate.net The final step in the formation of this unusual amino acid is a hydroxylation reaction catalyzed by the enzyme Mhr24. acs.orgnih.govnih.gov While the hydroxylated guanidino group is reminiscent of intermediates in nitric oxide synthase activity, no such homolog exists in the mhr cluster. acs.orgnih.gov Instead, Mhr24 is an unusual hydroxylase that specifically oxidizes the N⁵ position of the arginine moiety of Miharamycin B to yield the final this compound product. acs.orgresearchgate.net Gene deletion experiments confirm the role of Mhr24; removal of its encoding gene results in the accumulation of Miharamycin B. acs.org
Enzymes Involved in 2-Aminopurine (B61359) Nucleobase Elaboration (e.g., MihD/ApmD, MihI/ApmI, MihF)
The formation of the rare 2-aminopurine nucleobase is a critical part of the biosynthetic pathway. acs.orgacs.org Several enzymes are involved in its construction from a guanine (B1146940) precursor. acs.org The enzyme MihD (and its homolog ApmD in the amipurimycin pathway) functions as a GMP hydrolase. acs.org Another key enzyme, MihF, acts as a rare guanine O-methyltransferase, a crucial step in modifying the precursor. acs.orgacs.org Furthermore, the hypothetical protein MihI (and its homolog ApmI) has been shown to possess an unexpected dual function, participating in both guanylglucuronic acid assembly and the cleavage of GMP. acs.org This series of enzymatic steps provides the first insight into the natural formation of the 2-aminopurine base, which involves a cryptic O-methylation and an unusual deoxygenation process. acs.org
Characterization of Carbonyl Reductases (e.g., MihE) in Sugar Modification
Modification of the complex nine-carbon sugar core is essential for the final structure of this compound. The enzyme MihE has been functionally verified as a carbonyl reductase. acs.org This reductase specifically acts on the C2 branch of the high-carbon sugar, performing a key reduction step during the assembly and tailoring of the unique saccharide core. acs.org
Functional Analysis of Unusual Adenylation Domains
The biosynthesis of this compound features an atypical hybrid NRPS-PKS system. nih.govacs.org A key component of this system is an unusual adenylation (A) domain within the NRPS module MihB6. acs.org In typical NRPS pathways, A domains activate and load amino acid starter units. However, in the miharamycin pathway, the A domain of MihB6 recognizes and activates a complex nucleoside derivative as the starter unit for the subsequent PKS-catalyzed chain extension. nih.govacs.orgacs.org This represents a previously unobserved mechanism where an NRPS A domain initiates a PKS assembly line with a complex nucleoside, highlighting the novel enzymatic logic governing the construction of this antibiotic. acs.org
| Enzyme | Class | Function in this compound Biosynthesis |
| Mhr20 | ATP-grasp Ligase | Catalyzes the ATP-dependent attachment of the N⁵-hydroxyarginine side chain to the core nucleoside. acs.orgnih.gov |
| Mhr24 | Hydroxylase | Oxidizes the N⁵ of the arginine moiety on Miharamycin B to form the N⁵-hydroxyarginine of this compound. acs.orgresearchgate.net |
| MihD | GMP Hydrolase | Involved in the early steps of 2-aminopurine nucleobase formation. acs.org |
| MihI | Dual-function enzyme | Participates in guanylglucuronic acid assembly and GMP cleavage for 2-aminopurine biosynthesis. acs.org |
| MihF | Guanine O-methyltransferase | Performs a rare O-methylation of a guanine precursor during 2-aminopurine elaboration. acs.orgacs.org |
| MihE | Carbonyl Reductase | Reduces a carbonyl group on the C2 branch of the high-carbon sugar core. acs.org |
| MihB6 (A-domain) | Adenylation Domain (NRPS) | Unusually activates a complex nucleoside derivative as the starter unit for PKS chain extension. acs.org |
Molecular Mechanisms of Miharamycin a Biological Activity
Antiviral Mechanisms of Action
Miharamycin-A demonstrates notable efficacy against various plant viruses, primarily through the disruption of fundamental viral replication processes.
Inhibition of DNA-Dependent RNA Synthesis
The primary antiviral mechanism of this compound is the inhibition of DNA-dependent RNA synthesis. nih.govcore.ac.uk This process is fundamental for the replication of many viruses. By targeting and disrupting this pathway, this compound effectively curtails the proliferation of viral particles within the host plant. nih.gov It is thought that the antibiotic integrates into the host's metabolic system, thereby preventing the virus from effectively interacting with the host's cellular machinery for its own replication. nih.gov
Activity Against Specific Plant Viruses (e.g., Tobacco Mosaic Virus, Cucumber Mosaic Virus, Potato Virus X)
This compound has demonstrated significant inhibitory effects against several specific plant viruses. utexas.edu Research has shown that it can inhibit the formation of local lesions caused by the Tobacco Mosaic Virus (TMV) on tobacco leaves by over 90% at a concentration of 2.5 µg/ml. researchgate.net It is also effective against the Cucumber Mosaic Virus (CMV) and Potato Virus X (PVX). utexas.edunih.gov For instance, at a concentration of 10 µg/ml, this compound can inhibit CMV lesion formation by 80-99%. researchgate.net Furthermore, it has been observed to inhibit rice stripe virus infection by 70-80% when applied to rice plant roots. researchgate.net
| Virus | Host Plant | Inhibition Rate | Concentration |
| Tobacco Mosaic Virus (TMV) | Nicotiana glutinosa (detached leaves) | >90% | 2.5 µg/ml |
| Tobacco Mosaic Virus (TMV) | Nicotiana glutinosa (intact leaves) | 85% | 5 µg/ml |
| Cucumber Mosaic Virus (CMV) | Nicotiana glutinosa & Chenopodium amaranticolor | 80-99% | 10 µg/ml |
| Potato Virus X (PVX) | Nicotiana glutinosa | 50% | 20 µg/ml |
| Rice Stripe Virus | Rice Plant | 70-80% | 5-10 µg/ml |
Antifungal Activity Mechanisms
This compound also possesses potent antifungal properties, targeting a range of phytopathogenic and other fungi.
Potent and Specific Activity Against Phytopathogens (e.g., Magnaporthe grisea)
A key characteristic of this compound is its potent and specific activity against the phytopathogenic fungus Magnaporthe grisea (also known as Pyricularia oryzae), the fungus responsible for rice blast disease. utexas.edu This disease is a significant threat to rice production globally. jmb.or.krplos.org The specific mechanisms underlying this strong activity are a subject of ongoing research, but it highlights the potential of this compound in agricultural applications. utexas.edujmb.or.kr
Broad-Spectrum Antifungal Effects against Diverse Fungi
Beyond its specific action against M. grisea, this compound exhibits broad-spectrum antifungal activity against a variety of other fungal species. utexas.eduresearchgate.net This suggests that its mode of action may target a conserved pathway or structure within a wide range of fungi. The ability to counteract diverse fungal threats underscores its potential as a broad-spectrum antifungal agent. researchgate.net
Antimicrobial Activity against Bacterial Strains
In addition to its antiviral and antifungal properties, this compound has demonstrated inhibitory activity against certain Gram-negative bacterial phytopathogens. utexas.edu Research has indicated its effectiveness against species such as Pseudomonas aeruginosa, Pseudomonas tabaci, and Pseudomonas fluorescens in vitro. utexas.edu This antibacterial action further broadens the spectrum of this compound's biological activity.
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-Activity Relationship (SAR) studies for this compound are in the nascent stages, primarily due to the compound's significant structural complexity which has hindered its total synthesis and the generation of analogs. acs.orgresearchgate.net The development of efficient synthetic routes is a critical prerequisite for conducting detailed SAR investigations, which aim to understand how each part of the molecule contributes to its biological activity. nih.gov
Key challenges in synthesizing this compound and its derivatives include the stereoselective construction of its many contiguous stereocenters, the formation of its unusual nine-carbon branched sugar core, and the attachment of both the 2-aminopurine (B61359) nucleobase and the N⁵-hydroxyarginine side chain. nih.govnih.gov Recent breakthroughs in the total synthesis of related compounds, such as Miharamycin B and amipurimycin (B1210168), are paving the way for future SAR studies. researchgate.netnih.gov These synthetic strategies allow for the preparation of analogs with modifications at specific positions, which can then be tested for biological activity to map out the essential pharmacophore. researchgate.net
Initial synthetic efforts have focused on creating analogs to probe the importance of different structural units. For example, the synthesis of a thymine-containing analogue of the related PNA amipurimycin was undertaken as part of a broader goal to conduct SAR studies. acs.org Similarly, the synthesis of an epimer of the Miharamycin B framework has been reported. cienciavitae.pt A pivotal discovery that will profoundly impact all future SAR work was the structural revision of the miharamycin sugar core, which was found to possess a trans-fused dioxabicyclo[4.3.0]nonane scaffold, contrary to the previously assigned cis-fusion. researchgate.net This correct stereochemical assignment is fundamental for accurately modeling how the molecule interacts with its biological target.
Future SAR studies will likely focus on systematically modifying:
The Nucleobase: Replacing 2-aminopurine with other natural or synthetic purines and pyrimidines to determine the recognition requirements at the target's nucleobase-binding site.
The Amino Acid Side Chain: Altering the N⁵-hydroxyarginine moiety to explore the role of its size, charge, and hydrogen-bonding capacity in target affinity and activity.
The Sugar Core: Modifying the various hydroxyl groups and the core carbon skeleton to assess the scaffold's role in orienting the other functional groups and its direct interactions with the target.
These studies are essential for identifying the minimal structural components required for activity and for designing new, potentially more potent or selective therapeutic agents inspired by the Miharamycin scaffold. researchgate.net
Chemical Synthesis Strategies for Miharamycin a and Analogs
De Novo Total Synthesis Approaches to Miharamycins
The total synthesis of miharamycins, particularly Miharamycin B, has been a subject of intensive research, culminating in successful de novo strategies that build the complex architecture from simple, achiral starting materials. researchgate.netresearchgate.netresearchgate.net A notable asymmetric de novo synthesis of Miharamycin B and its biosynthetic precursor was accomplished starting from 3-bromofuran (B129083) and the enantiopure (R)-Garner's aldehyde. nih.govresearchgate.netrsc.org These approaches have been instrumental in confirming the revised structures of the miharamycins and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. researchgate.netnih.govresearchgate.net
The central challenge in synthesizing miharamycins is the construction of the unique C9 branched-chain sugar amino acid. researchgate.netresearchgate.net This core structure is a pyranosyl ring with a C3-branch and an amino acid side chain. researchgate.netscite.ai Synthetic efforts have explored various routes to assemble this intricate scaffold.
One successful strategy involves a stereodivergent approach featuring a stereoselective aldol (B89426) condensation to establish the C9 skeleton. researchgate.netresearchgate.net Another powerful method, which led to the total synthesis of Miharamycin B, begins with D-glucose-derived starting materials or more fundamental building blocks like 3-bromofuran and Garner's aldehyde. researchgate.netresearchgate.net This latter approach utilizes a modified Achmatowicz reaction to form the initial pyranone ring system, which is then elaborated to the final core structure. researchgate.net The biosynthesis of the C9 core is thought to follow a "C6 + C2 + C1" assembly pattern, a concept that has inspired synthetic strategies. acs.org
The miharamycin core is adorned with a dense arrangement of stereocenters, the precise three-dimensional arrangement of which is crucial for its biological activity. A primary goal of any total synthesis is to control the formation of these stereocenters with high fidelity. researchgate.netnih.gov Synthetic chemists have overcome this challenge through the application of various stereoselective reactions.
Key methodologies include:
Substrate-controlled reactions: Utilizing the existing stereocenters of a chiral starting material, such as Garner's aldehyde, to direct the stereochemical outcome of subsequent reactions. researchgate.net
Asymmetric reactions: Employing chiral catalysts or reagents to induce stereoselectivity. For instance, the Corey-Bakshi-Shibata (CBS) reduction has been used to establish key stereocenters. researchgate.net
Stereoselective additions: Reactions like aldol condensations and Michael additions are carefully controlled to produce the desired diastereomer. researchgate.netresearchgate.net
Wittig Olefination and Proline-catalyzed α-aminoxylation: This sequence has been used as a general strategy for one-carbon elongation and stereoselective hydroxylation to create specific heptopyranosides, demonstrating a powerful method for building up complex sugar chains with controlled stereochemistry. acs.org
These methods, often used in combination, allow for the methodical construction of the multiple stereocenters present in the miharamycin framework. researchgate.netnih.gov
Attaching the rare 2-aminopurine (B61359) nucleobase to the anomeric center of the complex sugar core is a critical and often challenging step known as N-glycosylation. thieme-connect.comresearchgate.net The reaction must be both regio- and stereoselective, forming the desired N⁹-isomer with a β-glycosidic linkage. researchgate.net
Several strategies have been successfully employed:
Gold(I)-Catalyzed Glycosylation: A regio- and stereo-controlled gold(I)-catalyzed N-glycosylation has been featured in the total synthesis of related compounds, providing a modern solution to this classic challenge. researchgate.netresearchgate.net
Palladium-Catalyzed Glycosylation: In a 20-step synthesis of Miharamycin B, the coupling of a pyranose-derived intermediate with an N-Boc-protected chloropurine was achieved using a palladium catalyst. rsc.org
Optimization of Classical Methods: Earlier work focused on optimizing glycosylation conditions using a bicyclic glycosyl donor and the 2-aminopurine base to achieve reasonable yields of the desired N⁹-nucleoside, which could then be further elaborated. thieme-connect.comresearchgate.net This involved converting the sugar into a suitable glycosyl donor to enable efficient coupling. csic.esnih.gov
The successful implementation of these glycosylation strategies is pivotal for the completion of the total synthesis. thieme-connect.com
The Achmatowicz reaction is a powerful transformation in carbohydrate chemistry that converts furans into dihydropyranones through an oxidative ring expansion. nih.gov A modified version of this reaction has been a cornerstone in the de novo total synthesis of Miharamycin B. researchgate.netnih.govresearchgate.net
In this synthetic route, the reaction is applied to a chiral furan (B31954) derivative, itself synthesized from starting materials like 3-bromofuran and Garner's aldehyde. nih.govsciencenet.cnscite.ai The oxidative ring expansion efficiently generates a 6-hydroxy-2H-pyran-3(6H)-one, a key intermediate that contains the basic pyranone structure and incorporates crucial stereocenters. nih.gov This pyranone then serves as a versatile building block, undergoing a series of further transformations to construct the fully elaborated bicyclic sugar amino acid core of the miharamycin. researchgate.netresearchgate.netresearchgate.net The strategic use of the Achmatowicz reaction significantly shortens the synthesis and provides excellent control over the core structure's assembly. researchgate.net
Chemoenzymatic Synthesis Methodologies for Complex Moieties
Chemoenzymatic synthesis, which combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions, presents a promising avenue for the production of complex molecules like Miharamycin-A. frontiersin.orgbeilstein-journals.org While a complete chemoenzymatic synthesis has not been reported, the elucidation of the miharamycin biosynthetic gene cluster (mhr) provides a clear roadmap for such approaches. scite.ainih.govacs.org
The biosynthetic pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, which is unusual for nucleoside antibiotics. acs.orgacs.orgrsc.org Key enzymes have been identified that could be harnessed for synthetic purposes:
Mhr24: This enzyme is a hydroxylase responsible for the final step in Miharamycin A biosynthesis: the N⁵-hydroxylation of the arginine moiety of Miharamycin B. nih.govresearchgate.net This enzymatic step could be used to convert synthetically produced Miharamycin B into Miharamycin A, bypassing a potentially difficult chemical oxidation.
Mhr20: Identified as an ATP-grasp ligase, this enzyme is involved in attaching the N⁵-hydroxyarginine side chain to the sugar core. nih.govnih.gov
Thioesterase (TE) Domains: In many PKS/NRPS pathways, excised TE domains are used as powerful biocatalysts to perform macrocyclization of chemically synthesized linear precursors. beilstein-journals.orgnih.gov The TE domain from the mhr cluster could potentially be used to cyclize advanced synthetic intermediates.
By combining chemical synthesis of a core scaffold with enzymatic transformations for specific, challenging steps like hydroxylation or peptide coupling, future chemoenzymatic strategies could significantly improve the efficiency of this compound production. beilstein-journals.org
Design and Synthesis of this compound Analogs and Derivatives for Biological Probing
A primary motivation for developing a total synthesis of a natural product is the ability to create analogs and derivatives that are not accessible from the natural source. These analogs are invaluable tools for probing the molecule's mechanism of action and for conducting structure-activity relationship (SAR) studies. researchgate.netnih.gov
The synthetic routes established for the miharamycins are well-suited for this purpose. nih.govresearchgate.net By modifying the starting materials or introducing different building blocks at various stages of the synthesis, chemists can systematically alter specific parts of the this compound structure. For example:
Sugar Core Modification: The de novo synthesis allows for the preparation of 3'-substituted saccharides, enabling exploration of how changes to the sugar moiety affect biological activity. researchgate.netnih.gov A concrete example is the reported total synthesis of the C-6' epimer of the Miharamycin B framework, which allowed for the stereochemistry at this position to be secured and studied. thieme-connect.comresearchgate.net
Nucleobase Variation: The 2-aminopurine base can be replaced with other purines or pyrimidines to determine the importance of this specific heterocycle. A thymine (B56734) analogue of the related amipurimycin (B1210168) has been synthesized. acs.org
Amino Acid Substitution: The N⁵-hydroxyarginine side chain can be replaced with other natural or unnatural amino acids to probe the requirements for peptide recognition and activity.
These synthetic endeavors provide essential molecular probes to understand how this compound functions at a molecular level, which is critical for the development of new therapeutic agents.
Data Tables
Table 1: Key Synthetic Reactions in Miharamycin Synthesis
| Reaction Type | Purpose in Synthesis | Reference |
|---|---|---|
| Modified Achmatowicz Reaction | Construction of the initial pyranone ring from a furan precursor. | researchgate.net |
| Stereoselective Aldol Condensation | Building the branched C9 sugar amino acid skeleton. | researchgate.netresearchgate.net |
| Gold(I) or Palladium Catalysis | Regio- and stereoselective N-glycosylation with 2-aminopurine. | researchgate.netresearchgate.netrsc.org |
| SmI₂-based Keto-Alkyne Coupling | Elaboration of the bicyclic sugar moiety. | csic.esnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Miharamycin B | |
| 2-Aminopurine | |
| 3-bromofuran | |
| Garner's aldehyde | |
| N⁵-hydroxyarginine | |
| Thymine |
Targeted Modifications for Structure-Activity Relationship Elucidation
The quest to understand the relationship between the structure of this compound and its biological activity has spurred the development of synthetic routes that allow for the creation of various analogs. While extensive libraries of this compound analogs with corresponding activity data are not yet widely reported, the foundational synthetic strategies for their generation are being established. These strategies primarily focus on modifying the three key components of the miharamycin scaffold: the 2-aminopurine nucleobase, the complex nine-carbon sugar core, and the terminal amino acid.
A key approach to generating analogs for structure-activity relationship (SAR) studies is through the de novo total synthesis of closely related compounds like Miharamycin B. This methodology allows for the efficient preparation of 3'-substituted saccharides, providing a platform to investigate the impact of modifications at this position on biological activity. researchgate.netresearchgate.net For instance, a 20-step asymmetric de novo synthesis of Miharamycin B has been reported, starting from (R)-Garner's aldehyde and 3-bromofuran. nih.gov A notable step in this synthesis involves the palladium-catalyzed coupling of a pyranose-derived intermediate with N-Boc-C6-chloropurine, a method that could be adapted to introduce other nucleobase analogs. nih.gov
Furthermore, synthetic efforts towards the related compound amipurimycin have led to the creation of a thymine analogue. acs.org This demonstrates the feasibility of replacing the natural 2-aminopurine base with other nucleobases to probe the specificity of the biological target's recognition. The synthesis of the C8'-epimeric pyranosyl amino acid core of amipurimycin has also been achieved, providing an important intermediate for creating analogs with altered stereochemistry for SAR studies. beilstein-journals.org These synthetic advancements for related peptidyl nucleosides lay the groundwork for future targeted modifications of this compound to build a comprehensive SAR profile. rsc.org The ability to generate such analogs is critical for identifying the pharmacophore of the miharamycin family and for designing new, potentially more potent or selective, antibiotic agents. rsc.org
Table 1: Key Synthetic Strategies for Generating Miharamycin Analogs for SAR Studies
| Strategy | Key Reaction/Intermediate | Potential Modifications | Reference |
| De novo synthesis of Miharamycin B | Asymmetric synthesis from (R)-Garner's aldehyde and 3-bromofuran | 3'-substituted saccharides | researchgate.netresearchgate.netnih.gov |
| Nucleobase Analogue Synthesis | Palladium-catalyzed coupling of a pyranose intermediate with a modified purine | Replacement of 2-aminopurine with other nucleobases (e.g., thymine) | nih.govacs.org |
| Stereochemical Analogue Synthesis | Synthesis of the C8'-epimeric pyranosyl amino acid core | Alteration of stereocenters in the sugar moiety | beilstein-journals.org |
Synthesis of Biosynthetic Precursors to Validate Pathways
The elucidation of the this compound biosynthetic pathway is an active area of research, and the chemical synthesis of proposed biosynthetic intermediates is a powerful tool for its validation. acs.org Gene cluster analysis and gene inactivation studies have suggested a complex and unusual pathway for the assembly of the miharamycin core. acs.orgnih.govacs.org
Initial hypotheses about the biosynthesis proposed a pathway involving the assembly of the C9 sugar core from smaller sugar units. acs.org However, more recent research, including the inactivation of 19 genes in the biosynthetic gene cluster and the identification of several unexpected intermediates, points towards an alternative pathway. researchgate.netacs.orgnih.govacs.orgfigshare.com This revised pathway suggests that the C9 core is assembled in a "C6 + C2 + C1" fashion. acs.org
The validation of this proposed pathway relies on the synthesis and feeding of labeled precursors to the producing organism, Streptomyces miharaensis. One of the key initial steps in the proposed pathway is the formation of a C6 intermediate. It has been shown that the deletion of the mihI gene, which encodes a protein homologous to a CGA synthase, completely abolishes Miharamycin production. acs.org This suggests that MihI is involved in the initial step of the biosynthesis, likely by transferring a glucuronate from UDP-GA onto guanine (B1146940). acs.org
The total synthesis of a proposed biosynthetic precursor of Miharamycin B has been successfully achieved. researchgate.netresearchgate.net This complex synthesis provides access to a key intermediate that can be used in feeding studies to confirm its role in the biosynthetic pathway. The identification of intermediates with C6, C8, and C9 skeletons from gene inactivation studies provides a roadmap for synthetic chemists to create these specific molecules. acs.org By synthesizing these proposed precursors and observing their incorporation into the final this compound product, the biosynthetic pathway can be definitively validated.
Table 2: Identified Biosynthetic Intermediates of Miharamycin
| Intermediate Skeleton | Proposed Assembly Stage | Key Enzyme | Reference |
| C6 | Initiation | MihI (CGA synthase homolog) | acs.org |
| C8 | Elongation | Hybrid NRPS-PKS system | acs.org |
| C9 | Core Assembly | Hybrid NRPS-PKS system | acs.org |
Future Directions in Miharamycin a Academic Research
Deeper Biochemical and Structural Elucidation of Biosynthetic Enzymes
The miharamycin (mhr) biosynthetic gene cluster is notable for encoding enzymes characteristic of polyketide biosynthesis, suggesting that its complex sugar core is assembled through a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway rather than from carbohydrate precursors alone. nih.govresearchgate.netacs.orgscite.airesearchgate.net While several enzymes in this pathway have been functionally identified, a comprehensive understanding requires further biochemical and structural studies.
Biochemical characterization has shed light on the early steps of the pathway and key tailoring reactions. researchgate.netacs.orgnottingham.ac.uk Future research should focus on obtaining high-resolution crystal structures for these enzymes to reveal the molecular basis for their substrate specificity and catalytic mechanisms. Such structural data is currently limited but is essential for rational engineering efforts. acs.org A deeper investigation into the kinetics and substrate tolerance of each enzyme would further clarify its role and potential for biocatalytic applications.
Table 1: Characterized Biosynthetic Enzymes in the Miharamycin Pathway
| Enzyme | Proposed Function | Reference |
|---|---|---|
| MihD | GMP hydrolase, involved in the early steps of biosynthesis. | acs.orgnottingham.ac.uk |
| MihI | A bifunctional enzyme that acts as a guanylglucuronic acid (GGA) synthase and also exhibits GMP cleavage activity. | acs.orgnottingham.ac.uk |
| MihE | A carbonyl reductase that functions on the C2 branch of the high-carbon sugar. | acs.orgnottingham.ac.uk |
| MihF | A rare guanine (B1146940) O-methyltransferase. | acs.orgnottingham.ac.uk |
| Mhr20 | An ATP-grasp ligase responsible for attaching the pendant amino acid to the core structure. | researchgate.netscite.ai |
| Mhr24 | A putative hydroxylase of the YqcI/YcgG family, believed to catalyze the final biosynthetic step: the oxidation of Miharamycin B's arginine residue to the N5-hydroxyarginine of Miharamycin-A. | researchgate.netscite.ai |
Advanced Mechanistic Studies of Biological Activities at the Molecular Level
Despite demonstrating a range of antifungal, antibacterial, and antiviral activities, the precise molecular mechanism of action for this compound remains largely undetermined. nih.gov Its structure as a peptidyl nucleoside analog strongly suggests interference with fundamental cellular processes such as protein or nucleic acid synthesis. The unique N5-hydroxyarginine moiety is of particular interest, as this residue is crucial for the bioactivity of other antibiotics that target bacterial cell wall biosynthesis by binding to Lipid II. d-nb.info
Future research must prioritize the identification of the specific molecular target(s) of this compound. Advanced techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and genetic screens for resistant mutants could be employed to pinpoint its binding partners within the cell. Elucidating this mechanism is a critical step, as it could reveal novel antibiotic targets and provide the rationale for the design of new antimicrobial agents. vulcanchem.com
Rational Design and Directed Evolution of Biosynthetic Machinery for Novel PNA Production
The modular nature of the hybrid NRPS-PKS system responsible for this compound biosynthesis makes it an excellent candidate for rational design and directed evolution. oup.com By understanding the function and structure of individual domains and modules, researchers can engineer the biosynthetic machinery to produce novel peptidyl nucleoside antibiotics (PNAs). For example, the adenylation domain of the NRPS module Mhr20, which recognizes the arginine precursor, could be swapped or mutated to incorporate different amino acids into the final structure. researchgate.netscite.ai Similarly, modification of the PKS modules could lead to alterations in the structure of the nine-carbon sugar core. Computational platforms designed for chimeric PKS and NRPS engineering, such as ClusterCAD 2.0, could aid in these design efforts. oup.com
Exploration of Chemoenzymatic and Synthetic Biology Approaches for this compound Analog Generation
Chemoenzymatic synthesis offers a powerful and flexible strategy for generating novel this compound analogs that may be inaccessible through purely biological or chemical methods alone. uq.edu.au This approach combines the efficiency of enzymatic catalysis with the versatility of chemical synthesis. For instance, chemically synthesized, non-natural amino acid or nucleobase analogs could be supplied as substrates to either the whole-cell fermentation of a modified S. miharaensis strain or to in vitro reactions using purified biosynthetic enzymes like the ATP-grasp ligase Mhr20. researchgate.net The recent achievement of the total synthesis of Miharamycin B provides a robust chemical platform for creating diverse precursors that can then be subjected to enzymatic modification, particularly by the hydroxylase Mhr24. researchgate.net This hybrid approach could rapidly expand the chemical diversity of miharamycin-related compounds for structure-activity relationship studies.
Comprehensive Systems Biology Studies of this compound Production in Producer Organisms
To improve the production yields of this compound and its engineered analogs, a systems-level understanding of the producer organism, Streptomyces miharaensis, is essential. nih.gov Systems biology approaches, including genomics, transcriptomics, proteomics, and metabolomics, can be used to build a comprehensive model of the metabolic network and regulatory circuits that govern the biosynthesis of this antibiotic. tandfonline.com Such studies can identify metabolic bottlenecks in precursor supply or uncover regulatory elements that control the expression of the mhr gene cluster. This knowledge can then be applied to rationally engineer the host strain for enhanced production. Furthermore, heterologous expression of the mhr gene cluster in a well-characterized and genetically tractable host, such as Streptomyces coelicolor or Streptomyces albus, could provide a more robust and optimizable platform for producing this compound and its derivatives. vulcanchem.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the key structural features of Miharamycin-A, and how are they validated experimentally?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques (e.g., NMR for stereochemical analysis and mass spectrometry for molecular weight confirmation) combined with X-ray crystallography for absolute configuration determination. Cross-referencing spectral data with literature on structurally similar macrolides is critical to avoid misinterpretation . For validation, replicate analyses using independent batches and comparative studies with synthetic analogs are recommended .
Q. Which in vitro assays are most appropriate for assessing this compound’s antimicrobial activity?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Ensure positive controls (e.g., erythromycin for macrolide comparisons) and account for pH/temperature variations that may alter activity . Data should be presented in tabular form with 95% confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between preclinical models and human cell lines?
- Methodological Answer : Conduct cross-validation using multiple assays (e.g., MTT, LDH leakage, and apoptosis markers) across primary human cells and immortalized lines. Analyze confounding variables such as metabolic activation (e.g., cytochrome P450 interactions) and serum protein binding differences. Transparently report discrepancies in supplementary materials and propose mechanistic hypotheses (e.g., off-target effects) for further validation .
Q. What experimental design principles should guide pharmacokinetic/pharmacodynamic (PK/PD) studies of this compound?
- Methodological Answer : Use a population PK model to account for inter-individual variability in drug clearance. Incorporate serial sampling in animal models (e.g., murine infection studies) to correlate plasma concentrations with efficacy endpoints. For translational relevance, align dosing regimens with human physiological parameters (e.g., protein binding, half-life) and validate using in silico simulations (e.g., GastroPlus®) .
Q. How can researchers optimize synthetic yield while maintaining this compound’s bioactivity?
- Methodological Answer : Apply design of experiments (DoE) to identify critical reaction parameters (e.g., catalyst loading, temperature). Use high-throughput screening for intermediate purification steps (e.g., HPLC-MS monitoring). Compare bioactivity of synthetic batches with natural isolates via time-lapsed antimicrobial susceptibility testing to ensure no loss of potency .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Include goodness-of-fit metrics (e.g., R², residual plots) and validate assumptions of normality/homogeneity (e.g., Shapiro-Wilk test). For multi-center studies, apply mixed-effects models to account for site-specific variability .
Q. How should researchers address batch-to-batch variability in this compound production?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical quality attribute (CQA) monitoring (e.g., purity by HPLC, enantiomeric excess by chiral chromatography). Use multivariate analysis (e.g., PCA) to trace variability sources (e.g., raw material impurities) and establish acceptance criteria for release testing .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound’s mechanism-of-action studies?
- Methodological Answer : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data/analytical scripts publicly. Use orthogonal methods (e.g., CRISPR knockdown + rescue experiments for target validation) and include replication cohorts in independent labs .
Q. How can researchers balance transparency with intellectual property concerns when publishing this compound data?
- Methodological Answer : Disclose broad synthetic pathways and bioactivity data while redacting proprietary details (e.g., exact fermentation conditions). Cite patents appropriately and collaborate with institutional technology transfer offices to navigate disclosure agreements .
Tables for Key Data Presentation
Example structure for reporting MIC data (adapt as needed):
| Bacterial Strain | MIC (µg/mL) | 95% CI | Reference Standard (µg/mL) |
|---|---|---|---|
| S. aureus ATCC 29213 | 0.25 | 0.12–0.5 | Erythromycin (0.5) |
| E. faecalis VRE 51299 | 8 | 4–16 | Linezolid (2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
